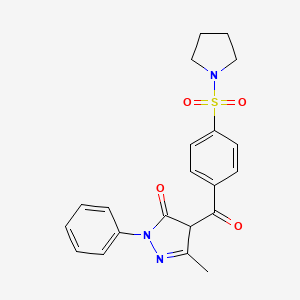
3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one, also known as MPSP, is a pyrazolone derivative that has gained significant attention in recent years due to its potential applications in scientific research. MPSP has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to a decrease in the growth and spread of cancer cells, making it a promising candidate for further investigation.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer treatment, 3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one has also been shown to exhibit a range of other biochemical and physiological effects. These include anti-inflammatory, analgesic, and antipyretic effects, as well as the ability to modulate the activity of certain neurotransmitters in the brain.
実験室実験の利点と制限
One of the main advantages of 3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one is its ability to exhibit a range of biochemical and physiological effects, making it a versatile candidate for scientific research. However, one of the limitations of 3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one is that its mechanism of action is not yet fully understood, which may make it difficult to optimize its use in certain applications.
将来の方向性
There are many potential future directions for research on 3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one. One area of interest is the development of new cancer therapies based on the inhibition of the enzymes targeted by 3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one. Another area of research is the development of new drugs based on the structure of 3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one, which may exhibit similar or improved properties. Additionally, further research is needed to fully understand the mechanism of action of 3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one and its potential applications in other areas of scientific research.
合成法
The synthesis of 3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one involves the reaction of 4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one with 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of a catalyst. The resulting product is purified through a series of chromatographic techniques to yield 3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one in high purity.
科学的研究の応用
3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one has been shown to exhibit a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 3-methyl-1-phenyl-4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one has the ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies.
特性
IUPAC Name |
5-methyl-2-phenyl-4-(4-pyrrolidin-1-ylsulfonylbenzoyl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-15-19(21(26)24(22-15)17-7-3-2-4-8-17)20(25)16-9-11-18(12-10-16)29(27,28)23-13-5-6-14-23/h2-4,7-12,19H,5-6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQKRTHZGQEDTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


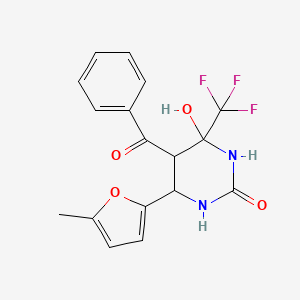
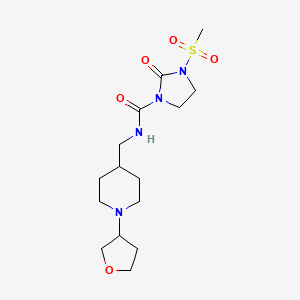

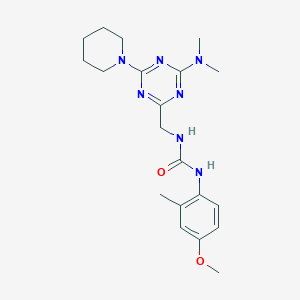
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid](/img/no-structure.png)
![2-{[3-(trifluoromethyl)anilino]methylene}naphtho[2,1-b]furan-1(2H)-one](/img/structure/B2850886.png)
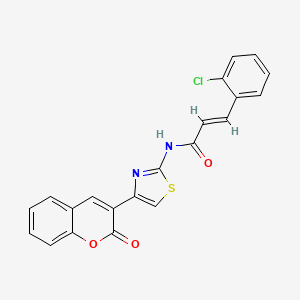
![tert-Butyl 3-{[(3-aminopyridin-2-yl)amino]methyl}piperidine-1-carboxylate](/img/structure/B2850889.png)

![6-Cyclopropyl-2-[(2-pyridinylmethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2850894.png)
![(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2850896.png)
![5-Phenyl-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2850898.png)
